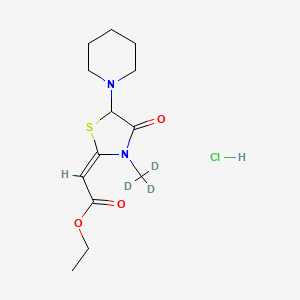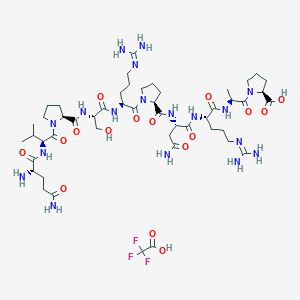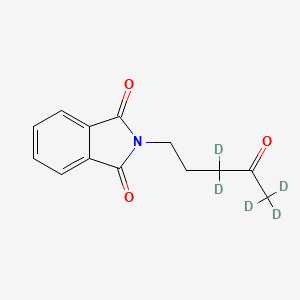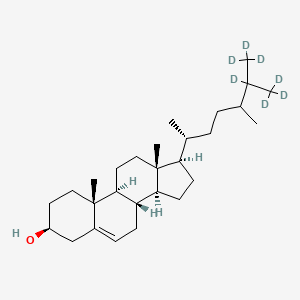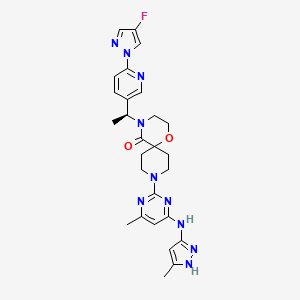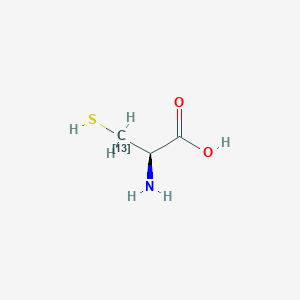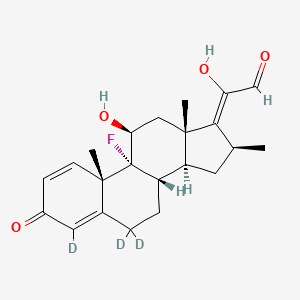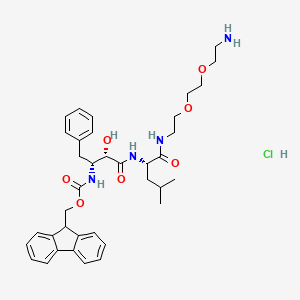
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is a chemical compound that combines an Inhibitor of Apoptosis Protein (IAP) ligand, which targets the E3 ubiquitin ligase, with a Proteolysis Targeting Chimera (PROTAC) linker. This compound is utilized in the creation of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized chemical manufacturing facilities under strict quality control conditions to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) has several scientific research applications, including:
Chemistry: Used in the design and synthesis of SNIPERs, which are molecular tools for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.
Industry: Utilized in the development of novel chemical probes and drug discovery efforts.
Mecanismo De Acción
The mechanism of action of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand, leading to the ubiquitination and subsequent degradation of target proteins. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, resulting in targeted protein degradation through the ubiquitin-proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride): Another compound that combines an IAP ligand with a PROTAC linker, used in the creation of SNIPERs.
cIAP1 Ligand-Linker Conjugates 15 (Hydrochloride): Similar in structure and function, also used in the design of SNIPERs.
Uniqueness
cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for the targeted degradation of proteins through the ubiquitin-proteasome system. This specificity and efficiency make it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C37H49ClN4O7 |
|---|---|
Peso molecular |
697.3 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C37H48N4O7.ClH/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45);1H/t32-,33+,34+;/m1./s1 |
Clave InChI |
UQPPOXBOJSMVFI-SAIPSRRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


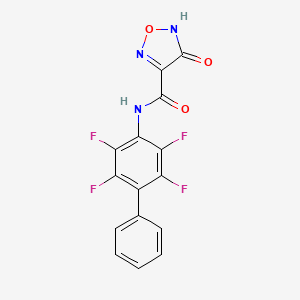
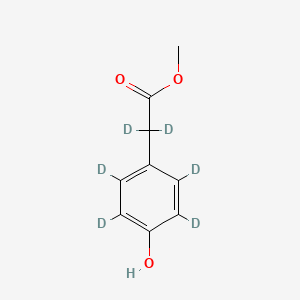
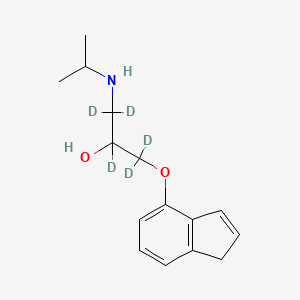


![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
